A Comprehensive Guide to the Structural Elucidation of 2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile
A Comprehensive Guide to the Structural Elucidation of 2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile
Abstract
The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery and materials science. This technical guide provides an in-depth, multi-technique workflow for the structural elucidation of 2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile, a heterocyclic compound featuring indole, pyridine, and acetonitrile moieties. This document is designed for researchers and scientists in the field, offering not just experimental protocols, but the strategic rationale behind the application of a suite of analytical techniques. We will proceed from initial molecular formula confirmation via mass spectrometry, through functional group identification with infrared spectroscopy, to the comprehensive mapping of the molecular framework using advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. Finally, we discuss single-crystal X-ray crystallography as the ultimate method for absolute structural confirmation. Each step is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction and Preliminary Analysis
The target molecule, 2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile, represents a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals.[1][2] The structure presents a unique analytical challenge: confirming the precise connectivity between its three distinct chemical fragments—the indole core, the C6-linked pyridine ring, and the C3-linked acetonitrile group. This guide systematically deconstructs this challenge, demonstrating how a synergistic application of modern analytical methods leads to an unambiguous structural assignment.
Table 1: Predicted Molecular Properties
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₁N₃ |
| Average Molecular Weight | 233.27 g/mol |
| Monoisotopic Molecular Weight | 233.0953 g/mol |
| Nominal Mass | 233 u |
Mass Spectrometry: Confirming the Elemental Composition
The first step in any structural elucidation is to confirm the molecular weight and, ideally, the elemental formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the technique of choice for this purpose due to its high accuracy and sensitivity.[3]
Causality of Experimental Choice: ESI is a soft ionization technique, which minimizes fragmentation and ensures a high abundance of the protonated molecular ion [M+H]⁺, essential for accurate mass determination. HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of a unique elemental formula.
Expected Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments can provide valuable structural insights by inducing fragmentation of the molecular ion.[4] For 2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile, key fragmentation pathways would likely include the loss of the acetonitrile group and characteristic cleavages within the indole or pyridine rings, which is a common fragmentation pattern for indole alkaloids.[3][5]
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Analysis Mode: Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Data Acquisition: Infuse the sample directly or via Liquid Chromatography (LC). Scan a mass range that comfortably includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).
-
Data Analysis: Compare the measured accurate mass of the most abundant ion (expected to be [M+H]⁺ at m/z 234.1031) against the theoretical mass. A mass error of <5 ppm provides strong evidence for the proposed elemental formula, C₁₅H₁₁N₃.
Spectroscopic Identification of Functional Groups
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Causality of Experimental Choice: For the target molecule, FT-IR is invaluable for confirming two critical functional groups: the nitrile (C≡N) and the indole N-H group. The C≡N stretch appears in a relatively clean region of the spectrum, making it a highly diagnostic peak.[6]
Expected Absorptions:
-
N-H Stretch (Indole): A sharp to moderately broad peak around 3400-3300 cm⁻¹.[7]
-
C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.[8]
-
C≡N Stretch (Nitrile): An intense, sharp absorption in the range of 2260-2220 cm⁻¹. Conjugation with the indole ring system is expected to shift this peak towards the lower end of the range.[6][9]
-
C=C Stretch (Aromatic): Multiple sharp peaks in the 1625-1430 cm⁻¹ region, characteristic of the indole and pyridine rings.[8]
Table 2: Key Expected FT-IR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
|---|---|---|
| Indole N-H | ~3400 | Sharp to moderately broad |
| Aromatic C-H | >3000 | Sharp |
| Nitrile C≡N | 2240 - 2220 | Intense, sharp |
| Aromatic C=C | 1625 - 1430 | Multiple sharp bands |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for characterizing conjugated π-systems.
Causality of Experimental Choice: The molecule contains an extended conjugated system encompassing the indole and pyridine rings. The nature of this conjugation influences the energy of the π → π* transitions, which can be observed in the UV-Vis spectrum.[10] The absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of heteroatoms.[11] Pyridine itself shows characteristic absorptions around 250-262 nm.[12] The extended conjugation with the indole system is expected to cause a bathochromic (red) shift to longer wavelengths.[13]
Protocol 2: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent, such as ethanol or methanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum from approximately 200 to 500 nm, using the pure solvent as a blank reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The observed λmax values should be consistent with a highly conjugated heterocyclic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon and to piece together the molecular skeleton.[14][15]
Workflow for NMR-Based Structure Elucidation
Caption: NMR structure elucidation workflow.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration). The expected spectrum of 2-(6-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile will be complex, with distinct regions for the indole, pyridine, and methylene protons.
Expected Chemical Shifts and Multiplicities:
-
Indole N-H: A broad singlet, typically downfield (>10 ppm).[16]
-
Pyridine Protons: Protons α to the nitrogen (H-2', H-6') will be the most deshielded, appearing as a doublet. Protons β to the nitrogen (H-3', H-5') will be further upfield, also as a doublet.
-
Indole Aromatic Protons: The substitution pattern will determine the shifts and couplings. H-2 is typically a singlet or a narrow triplet. H-4, H-5, and H-7 will show characteristic aromatic couplings.
-
Methylene Protons (-CH₂CN): A sharp singlet, as there are no adjacent protons for coupling. Its chemical shift will be influenced by the indole ring.
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for differentiating between CH, CH₂, and CH₃ groups, and by inference, quaternary carbons (which are absent in DEPT-135 but present in the broadband-decoupled ¹³C spectrum).[17]
Expected Chemical Shifts:
-
Nitrile Carbon (-C≡N): Typically appears around 115-120 ppm.[9]
-
Methylene Carbon (-CH₂CN): Expected in the aliphatic region, ~20-30 ppm.
-
Aromatic Carbons: The carbons of the indole and pyridine rings will resonate in the 100-150 ppm range. The carbons directly attached to nitrogen (e.g., C2, C7a, C2', C6') will have distinct chemical shifts.[17]
Table 3: Predicted ¹H and ¹³C NMR Assignments (Illustrative) (Note: Exact shifts are solvent-dependent. This table serves as a guide for assignment.)
| Position | Predicted ¹H Shift (ppm), Mult. | Predicted ¹³C Shift (ppm) | DEPT-135 |
|---|---|---|---|
| N1-H | ~11.5, br s | - | - |
| C2 | ~7.3, s | ~125 | CH (+) |
| C3 | - | ~110 | Quat (0) |
| C3a | - | ~128 | Quat (0) |
| C4 | ~7.8, d | ~120 | CH (+) |
| C5 | ~7.2, dd | ~118 | CH (+) |
| C6 | - | ~135 | Quat (0) |
| C7 | ~7.5, d | ~112 | CH (+) |
| C7a | - | ~136 | Quat (0) |
| -CH₂CN | ~3.9, s | ~25 | CH₂ (-) |
| -C≡N | - | ~117 | Quat (0) |
| C2', C6' | ~8.7, d | ~150 | CH (+) |
| C3', C5' | ~7.5, d | ~122 | CH (+) |
| C4' | - | ~140 | Quat (0) |
2D NMR for Connectivity Mapping
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[18][19]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.[20] It will reveal the connectivity within the pyridine ring (H-2' to H-3') and the benzene portion of the indole ring (H-4 to H-5, H-5 to H-7 if meta-coupling is resolved).
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[20][21] It is the most reliable way to assign the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over two or three bonds.[20][21] This is the only way to unambiguously connect the disparate fragments of the molecule.
Key HMBC Correlations to Confirm Structure:
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